BenchChemオンラインストアへようこそ!

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride

Molecular Weight Lead Optimization Fragment-Based Drug Design

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride (CAS 2416236-56-9) is a spirocyclic oxa-azaspiro compound bearing both a 2-carboxylic acid moiety and a secondary amine in its core, supplied as the hydrochloride salt. This compound class is characterized by a rigid scaffold with zero rotatable bonds in the parent spiro system , a feature that distinguishes it from more flexible acyclic analogs.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71
CAS No. 2416236-56-9
Cat. No. B2876050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride
CAS2416236-56-9
Molecular FormulaC10H18ClNO3
Molecular Weight235.71
Structural Identifiers
SMILESC1CC(OC2(C1)CCNCC2)C(=O)O.Cl
InChIInChI=1S/C10H17NO3.ClH/c12-9(13)8-2-1-3-10(14-8)4-6-11-7-5-10;/h8,11H,1-7H2,(H,12,13);1H
InChIKeyWQCHOCXAJWNKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride (CAS 2416236-56-9): Core Properties and Chemical Class for Scientific Procurement


1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride (CAS 2416236-56-9) is a spirocyclic oxa-azaspiro compound bearing both a 2-carboxylic acid moiety and a secondary amine in its core, supplied as the hydrochloride salt . This compound class is characterized by a rigid scaffold with zero rotatable bonds in the parent spiro system , a feature that distinguishes it from more flexible acyclic analogs. The 1-oxa-9-azaspiro[5.5]undecane nucleus has been utilized as a privileged scaffold in the design of soluble epoxide hydrolase (sEH) inhibitors [1] and MmpL3-targeting antituberculosis agents [2], establishing its relevance in medicinal chemistry programs.

Why 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride Cannot Be Replaced by Generic Spirocyclic Analogs


Substituting 1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride with a closely related spirocyclic analog introduces quantifiable changes in molecular weight, hydrogen-bonding capacity, and chemical reactivity that directly affect downstream synthetic utility and pharmacological profiles. The parent scaffold (CAS 42578-08-5, MW 155.24) lacks the carboxylic acid handle needed for amide conjugation or salt formation, while the Boc-protected variant (CAS 1251007-93-8, MW 299.36) is 27% heavier and requires deprotection before further functionalization. Even regioisomeric aza-only analogs (e.g., 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride, CAS 2287318-50-5, MW 233.74) differ in the spatial orientation of the amine and acid groups, which alters docking poses in target binding sites proven essential for sEH [1] and MmpL3 [2] inhibition. These non-interchangeable structural differences mandate compound-specific sourcing.

Quantitative Differentiation Evidence for 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride Against the Closest Analogs


Molecular Weight Differentiation vs. Parent Scaffold and Boc-Protected Analog

The target compound (MW 235.71 g/mol) occupies a distinct molecular weight window between the parent 1-oxa-9-azaspiro[5.5]undecane scaffold (MW 155.24 g/mol) and the Boc-protected derivative (MW 299.36 g/mol) . This 80.5 g/mol increase over the parent scaffold is attributed to the carboxylic acid and hydrochloride salt, providing a balance of added functionality without excessive bulk.

Molecular Weight Lead Optimization Fragment-Based Drug Design

Rotatable Bond Count: Rigidity Advantage Over Acyclic and Partially Flexible Analogs

The 1-oxa-9-azaspiro[5.5]undecane core possesses zero freely rotatable bonds , a property retained in the 2-carboxylic acid hydrochloride derivative. This contrasts with acyclic linkers commonly used in medicinal chemistry, which typically exhibit 4–8 rotatable bonds. In the sEH inhibitor series, this spirocyclic rigidity contributed to the outstanding oral bioavailability observed for the lead compound (+)-22 [1].

Conformational Restriction Entropic Penalty Oral Bioavailability

Lipophilicity Modulation: LogP Reduction Through Carboxylic Acid Incorporation

The parent 1-oxa-9-azaspiro[5.5]undecane scaffold has a predicted LogP of 1.11 . Introduction of the carboxylic acid group at the 2-position (and its hydrochloride salt) is expected to reduce LogP significantly due to ionization at physiological pH, as demonstrated for analogous spirocyclic sEH inhibitors where the carboxylic acid-containing lead compound (+)-22 achieved a measured logD7.4 of 0.99 and aqueous solubility >0.5 mM in phosphate buffer [1].

Lipophilicity LogP Drug-Likeness Aqueous Solubility

Synthetic Tractability: Direct Conjugation Handle vs. Protection-Dependent Analogs

The target compound bears a free carboxylic acid at the 2-position of the spirocyclic system, enabling direct amide coupling, esterification, or reduction without a deprotection step. In contrast, the Boc-protected analog (CAS 1251007-93-8) requires TFA or HCl-mediated Boc removal prior to functionalization, adding 1–2 synthetic steps. The parent scaffold (CAS 42578-08-5) lacks any carboxylic acid handle entirely, limiting its utility to N-functionalization only.

Amide Coupling Parallel Synthesis Medicinal Chemistry

Purity Profile: Batch-to-Batch Reproducibility for Procurement Decisions

The target compound is supplied at a standard purity of 95% , with batch-specific quality data including NMR, HPLC, and GC available from the manufacturer. The Boc-protected analog offers a marginally higher standard purity of 97% , while the regioisomeric 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is also supplied at 97% . These purity differences, while small, may be significant for applications requiring >95% purity without additional purification.

Chemical Purity Quality Control Reproducibility

High-Impact Application Scenarios for 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride Based on Verified Evidence


Rapid Amide Library Synthesis for Soluble Epoxide Hydrolase (sEH) Inhibitor Optimization

The free 2-carboxylic acid enables direct HATU/DIPEA-mediated amide coupling with diverse amine building blocks, bypassing the Boc-deprotection step required for the protected analog [1]. This is critical for replicating the SAR strategy of Lukin et al. (2018), where spirocyclic sEH inhibitors achieved IC50 values as low as 4.99 nM and oral bioavailability in mice . Researchers can generate focused libraries in one step from this hydrochloride salt.

Fragment-Based Lead Generation Targeting Mycobacterium tuberculosis MmpL3

Komarova et al. (2024) demonstrated that 1-oxa-9-azaspiro[5.5]undecane derivatives inhibit the MmpL3 protein of M. tuberculosis, with activity exceeding the comparator drug against both H37Rv and multidrug-resistant strains [1]. The 2-carboxylic acid hydrochloride serves as a direct precursor for synthesizing the peripheral diversity that was key to this potency optimization, while the rigid spirocyclic core (0 rotatable bonds) maintains the binding conformation.

Crystallography and Biophysical Assays Requiring Defined Salt Stoichiometry

The hydrochloride salt form provides a defined counterion, which is advantageous for co-crystallization studies. The sEH inhibitor LK864, a spirocyclic derivative, yielded a high-resolution crystal structure (PDB: 6FR2) when complexed with the enzyme's C-terminal domain [1]. The target compound's free carboxylic acid and hydrochloride salt ensure consistent ionization state and solubility in aqueous crystallization buffers.

Agonist Design for Free Fatty Acid Receptor 1 (FFA1/GPR40) with Reduced Lipophilicity

A published series of 1-oxa-9-azaspiro[5.5]undecane-containing FFA1 agonists yielded EC50 values of 0.904 and 1.621 µM for the most potent compounds [1]. The 2-carboxylic acid hydrochloride scaffold offers a more polar starting point (predicted LogP lower than the parent scaffold's 1.11) for designing agonists with improved safety profiles, addressing the hepatotoxicity that halted the clinical candidate fasiglifam (TAk-875).

Quote Request

Request a Quote for 1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.